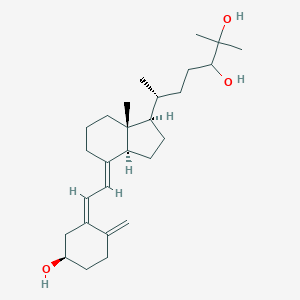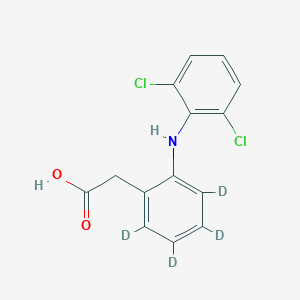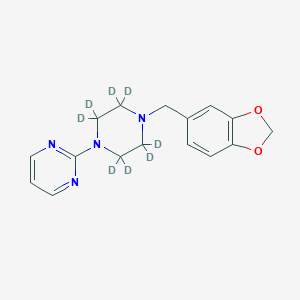
Linezolid-d3
Overview
Description
Linezolid-d3 is a deuterated form of linezolid, an oxazolidinone antibiotic. This compound is used primarily in pharmacokinetic studies to monitor the behavior of linezolid in biological systems. The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from the non-deuterated form during mass spectrometry analysis .
Mechanism of Action
Target of Action
Linezolid-d3, a synthetic antibiotic of the oxazolidinone class, primarily targets aerobic Gram-positive bacteria . It is bacteriostatic against both enterococci and staphylococci and bactericidal against most isolates of streptococci . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit , which is essential for bacterial protein synthesis.
Mode of Action
This compound exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . By binding to the 23S ribosomal RNA of the 50S subunit, it prevents the formation of the 70S initiation complex , which is crucial for bacterial reproduction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial protein synthesis pathway . By inhibiting the formation of the 70S initiation complex, this compound disrupts the protein synthesis process, leading to the cessation of bacterial growth or death .
Pharmacokinetics
This compound is well absorbed after oral administration, with a bioavailability of nearly 100% . It has a complex metabolism, with the primary metabolite formed through a nonenzymatic mechanism. The major pathway of elimination is urinary excretion . Linezolid exposures in children were higher compared to exposures in adults who had received a 600 mg once-daily dose .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its antibacterial activity. It suppresses the phagocytic ability, cytokine synthesis, and secretion of immune cells, as well as the expressions of immune-related genes at the mRNA level under the stimulation of endotoxin or pathogens .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The horizontal transfer of linezolid resistance genes at the human-animal-environment interfaces plays a crucial role in driving the circulation of linezolid resistance reservoirs . The rise of linezolid resistance has been widely observed both in clinical and non-clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Linezolid-d3 involves the incorporation of deuterium atoms into the linezolid molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and ensure the product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Linezolid-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Linezolid-d3 is widely used in scientific research for various applications:
Pharmacokinetic Studies: It is used to study the absorption, distribution, metabolism, and excretion of linezolid in biological systems.
Drug Development: this compound helps in the development of new antibiotics by providing insights into the behavior of linezolid and its derivatives.
Clinical Research: It is used in clinical trials to monitor the pharmacokinetics of linezolid in patients and optimize dosing regimens.
Comparison with Similar Compounds
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but with a different spectrum of activity.
Radezolid: A newer oxazolidinone with enhanced activity against certain bacterial strains.
Uniqueness of Linezolid-d3: this compound is unique due to its deuterium content, which makes it particularly useful in mass spectrometry studies. The presence of deuterium allows for precise tracking and differentiation from non-deuterated linezolid, providing valuable data in pharmacokinetic and clinical research .
Properties
IUPAC Name |
2,2,2-trideuterio-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZROVQLWOKYKF-FUPFOCIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649152 | |
| Record name | N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127120-38-0 | |
| Record name | N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B196449.png)

![(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B196562.png)







